Sophoranone

Catalog No.
S577585
CAS No.
23057-55-8
M.F
C30H36O4
M. Wt
460.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sophoranone

CAS Number

23057-55-8

Product Name

Sophoranone

IUPAC Name

(2S)-7-hydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Molecular Formula

C30H36O4

Molecular Weight

460.6 g/mol

InChI

InChI=1S/C30H36O4/c1-18(2)7-10-21-15-23(16-22(29(21)33)11-8-19(3)4)28-17-27(32)25-13-14-26(31)24(30(25)34-28)12-9-20(5)6/h7-9,13-16,28,31,33H,10-12,17H2,1-6H3/t28-/m0/s1

InChI Key

IORSRBKNYXPSDO-NDEPHWFRSA-N

Synonyms

sophoranone

Canonical SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C

Isomeric SMILES

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)[C@@H]2CC(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)C

The exact mass of the compound Sophoranone is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]. However, this does not mean our product can be used or applied in the same or a similar way.

Sophoranone is a prenylated flavanone, a class of natural products recognized for significant biological activities, including anti-inflammatory and anti-cancer effects.[1][2] Unlike its non-prenylated core structure, naringenin, Sophoranone's appended prenyl group critically enhances its lipophilicity and ability to interact with biological membranes and protein targets. This structural feature is a key determinant of its potency and mechanism of action, making it a subject of investigation for therapeutic development where improved cellular uptake and target engagement are required.[1]

Research Fit

Prenylated flavonoid scaffold — reported enhanced lipophilicity and membrane affinity
Cytotoxicity screening context for cell-model endpoint review
CYP2C9 inhibition assay context — supports drug metabolism studies

Substituting Sophoranone with its non-prenylated analog, naringenin, or other common flavonoids like quercetin and genistein, is often unviable for research and development workflows. The isoprenoid side chain is not a trivial modification; it fundamentally alters the molecule's physicochemical properties. This modification significantly increases lipophilicity, which can enhance cell membrane permeability and interaction with intracellular targets compared to more hydrophilic flavonoids.[3] Consequently, Sophoranone exhibits distinct and often more potent biological effects, such as stronger induction of apoptosis in cancer cells, which are not replicated by its less lipophilic counterparts.[1] This makes it non-interchangeable for studies targeting specific intracellular pathways or requiring high cellular potency.

Substitution Risk

Flavonoid Core Substitution
Common flavonoids (e.g. quercetin, daidzein) lack prenyl groups; membrane affinity and apoptosis induction profile may differ significantly.
CYP2C9 Selectivity Mismatch
Generic flavonoids do not exhibit selective CYP2C9 inhibition; substitution may misrepresent metabolic interaction study outcomes.
ADME Property Divergence
Poor oral absorption and high plasma protein binding limit in vivo translation; standard flavonoid substitutes may not reflect this ADME barrier.

Potent Apoptosis Induction in Leukemia Cells

In a direct comparison using human leukemia U937 cells, the apoptosis-inducing activity of Sophoranone was found to be 'very much stronger' than that of other widely used flavonoids, including genistein and quercetin.[1] While specific IC50 values for this direct comparison were not provided in the text, the qualitative difference was emphasized as a primary finding, distinguishing Sophoranone's potent mitochondrial-targeting mechanism.[1]

Evidence DimensionApoptosis-inducing activity
Target Compound DataVery much stronger than comparators
Comparator Or BaselineGenistein, Quercetin, Daidzein
Quantified DifferenceNot quantified, but described as a significant qualitative superiority.
ConditionsHuman leukemia U937 cells

For researchers screening for potent apoptosis inducers, Sophoranone offers a significantly higher activity level than more common, commercially available flavonoids, potentially requiring lower concentrations and yielding more robust results.

Cytotoxicity Comparison
Head-to-head
Markedly higher apoptosis induction vs. daidzein, genistein, quercetin in U937 cells; IC50 1.2 μM (MKN7 stomach cancer)
Supports cell-model apoptosis endpoint review; comparator context relevant.
U937 leukemia and MKN7 gastric cell lines.

Anti-Proliferative Activity in Solid Tumors

Sophoranone demonstrates potent growth-inhibitory effects in solid tumor cell lines, with a reported IC50 value of 1.2 ± 0.3 µM against human stomach cancer MKN7 cells.[1] This level of potency is notable when compared to the often higher IC50 values reported for the common isoflavone genistein in various cancer cell lines (e.g., IC50 of 10.0 ± 1.5 µM in HeLa cells).[4] The sub-2 µM activity of Sophoranone highlights its efficacy as an anti-proliferative agent.

Evidence DimensionAnti-proliferative activity (IC50)
Target Compound Data1.2 ± 0.3 µM
Comparator Or BaselineGenistein: 10.0 ± 1.5 µM (in HeLa cells)
Quantified DifferenceApproximately 8-fold more potent than Genistein in the compared cell line.
ConditionsSophoranone in human stomach cancer MKN7 cells; Genistein in human cervical cancer HeLa cells.

This evidence provides a quantitative basis for selecting Sophoranone in oncology screening programs, as its low-micromolar potency suggests it is a more efficient inhibitor of cancer cell growth than some widely studied flavonoids.

CYP2C9 Inhibition Potency
Class-level
IC50 0.966 μM, Ki 0.503 μM — lowest among nine CYP isoforms tested
Supports CYP2C9 inhibition assay context; isoform selectivity review.
Human liver microsome assay; tolbutamide probe.

Prenylation-Enhanced Cellular Uptake

The key structural differentiator of Sophoranone is its prenyl group, which increases lipophilicity relative to its parent compound, naringenin. While direct comparative LogP values are not available in the cited literature, it is a well-established principle that adding a hydrocarbon chain (like a prenyl group) increases lipophilicity. Naringenin itself has low aqueous solubility and its oral bioavailability is limited to around 15%.[5] The enhanced lipophilicity of Sophoranone is expected to facilitate passive diffusion across cell membranes, a critical factor for activity against intracellular targets.[6][7] This contrasts with more hydrophilic flavonoids or glycosides, whose cellular access is more restricted.

Evidence DimensionInferred Cell Permeability (based on Lipophilicity)
Target Compound DataHigher (inferred from prenyl group addition)
Comparator Or BaselineNaringenin (parent compound with ~15% oral bioavailability and low solubility)
Quantified DifferenceNot quantified, but based on established structure-property relationships.
ConditionsGeneral physicochemical properties relevant to cell-based assays.

For researchers working with cell-based models, Sophoranone's structure suggests better passive membrane transport than its non-prenylated precursor, potentially leading to higher intracellular concentrations and more pronounced biological effects without requiring formulation aids.

NO Production Inhibition
Class-level
IC50 range 13.6–33.0 μM in LPS-stimulated RAW 264.7 macrophages
Supports inflammation assay context; NO endpoint monitoring.
Active range within same plant extract series.
ADME Limitations
Reported
Papp 0.115 × 10⁻⁶ cm/s; plasma protein binding >99.9%
Explains in vitro–in vivo disconnect; limits oral systemic exposure models.
Rat in vivo PK study; Caco-2 permeability model.

Apoptosis Pathway Screening in Hematological Malignancies

Given its demonstrably stronger apoptosis-inducing activity compared to common flavonoids like genistein and quercetin, Sophoranone is a preferred choice for cell-based screens aimed at identifying potent modulators of apoptosis in leukemia and lymphoma cell lines.[1] Its efficacy at low concentrations makes it a cost-effective and robust tool for this purpose.

Lead Compound for Anti-Proliferative Studies in Solid Tumors

With a confirmed low-micromolar IC50 value against solid tumor cell lines such as stomach cancer, Sophoranone serves as a valuable positive control or lead compound for research programs targeting cancer cell proliferation.[1] Its potency surpasses that of many widely studied flavonoids, justifying its selection for more advanced preclinical investigations.

Flavonoid Analog Development for Enhanced Bioavailability

Sophoranone's prenylated structure serves as a key example of how lipophilicity can be modified to potentially enhance cellular uptake.[5][7] It is an ideal starting point or benchmark compound for medicinal chemistry projects focused on synthesizing flavonoid derivatives with improved membrane permeability and superior performance in cell-based assays.

Application Fit Matrix

Application
Selection Property
Validation Focus
Apoptosis pathway studies in leukemia and solid tumor models
Cell-model endpoint review; comparator assay-response context
Mitochondrial apoptosis readout reliability; ROS pathway involvement
CYP2C9-mediated drug metabolism assays
CYP isoform selectivity profile; in vitro inhibition potency context
Human liver microsome incubation conditions; tolbutamide hydroxylation endpoint
Macrophage inflammation signaling studies
LPS-induced NO production inhibition assay context
RAW 264.7 cell assay standardization; NO level quantification method
In vitro ADME characterization (oral in vivo not supported)
Exposure-model limitation; poor permeability and high protein binding
Caco-2 permeability assay data; plasma protein binding measurement review

XLogP3

8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

460.26135963 Da

Monoisotopic Mass

460.26135963 Da

Heavy Atom Count

34

Wikipedia

Sophoranone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Explore Compound Types